molecular formula C13H14N2O3 B1299513 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid CAS No. 356790-59-5

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Cat. No.: B1299513
CAS No.: 356790-59-5
M. Wt: 246.26 g/mol
InChI Key: YPXWARXRBMZEJU-UHFFFAOYSA-N
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Description

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is a chemical compound with the molecular formula C13H14N2O3. It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the phthalazinone core. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of organic solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved .

Comparison with Similar Compounds

  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate

Comparison: 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is unique due to its specific ethyl and propanoic acid substituents, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-(3-ethyl-4-oxophthalazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-15-13(18)10-6-4-3-5-9(10)11(14-15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXWARXRBMZEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360648
Record name 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356790-59-5
Record name 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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